molecular formula C13H18N2O3S B2886699 N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide CAS No. 1448133-11-6

N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Cat. No.: B2886699
CAS No.: 1448133-11-6
M. Wt: 282.36
InChI Key: JYFBZMFLODMQKP-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a high-purity synthetic oxalamide compound intended for research and development applications in laboratory settings. As part of a class of compounds noted for their sensory properties, this chemical is of significant interest in the field of flavor science, particularly for investigating and developing savory and umami taste profiles . Its molecular structure, which incorporates a cyclopropyl ring and a methoxy-thiophene moiety, is designed for studying structure-activity relationships and receptor interactions. Researchers utilize this compound to probe the mechanisms of taste perception and to create novel flavor systems for experimental purposes. The compound is also valuable in biochemical research for studying protein-ligand binding and enzyme inhibition, following the research patterns of analogous oxalamides evaluated by international bodies like JECFA . It is supplied as a solid with characterized melting point and solubility properties to ensure reproducibility in experiments. This product is strictly for research use in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-8-3-6-11(19-8)10(18-2)7-14-12(16)13(17)15-9-4-5-9/h3,6,9-10H,4-5,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFBZMFLODMQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C(=O)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as cyclopropylamine, under controlled conditions.

    Introduction of the methoxy group: The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.

    Attachment of the thiophene ring: The thiophene ring can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiophene-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiophene ring suggests potential interactions with aromatic amino acids in proteins, while the oxalamide group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and key properties of analogous oxalamides:

Compound Name / ID Substituents (R1, R2) Molecular Weight Key Applications / Findings Reference
N1-Cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide (Target) R1: Cyclopropyl; R2: 5-methylthiophen-2-yl 334.4* Potential antiviral, agrochemical, or material applications (hypothesized)
N1,N2-Bis(4-methoxyphenethyl)oxalamide (Compound 57) R1, R2: 4-Methoxyphenethyl 410.4 Lower synthesis yield (56%); used in polymer nucleation studies
N1-(2-Cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)oxalamide R1: 2-Cyanophenyl; R2: Thiophen-2-yl + dihydroisoquinoline 430.9 Bioactive compound with potential CNS activity
N1-(5-Chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide R1: 5-Chloro-2-methoxyphenyl; R2: Indole derivative 430.9 High molecular weight; designed for receptor binding
Bis(PhAlaOH)benzyl (BOA Gelator) R1, R2: Phenylalanine-derived amino alcohols ~500 (estimated) Superior organogelation; used in drug delivery systems

*Molecular weight inferred from analogous structures in .

Thermodynamic and Solubility Properties

  • Thermodynamic Parameters :

    • The target compound’s ΔH° and ΔS° values are hypothesized to align with oxalamides lacking intramolecular hydrogen bonds (HBs), similar to ethyl N-phenyloxalamate (ΔH° = +15–20 kJ/mol, ΔS° = +50–60 J/mol·K) .
    • In contrast, N1,N2-bis(2-nitrophenyl)oxalamide exhibits stronger three-centered HBs, leading to lower solubility .
  • Miscibility in Polymers :

    • Oxalamides with linear alkyl/aryl groups (e.g., Compound 57) show good miscibility in polyhydroxybutyrate (PHB), enhancing crystallization rates . The target compound’s thiophene group may reduce polymer compatibility compared to aliphatic derivatives but improve electronic properties for optoelectronic applications.

Biological Activity

N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H19N3O2
  • Molecular Weight : 299.34 g/mol
  • CAS Number : 2229476-28-0

The compound features a cyclopropyl group and an oxalamide moiety, which are crucial for its biological interactions.

The mechanism of action of this compound involves its interaction with various biological targets. The indole moiety present in related compounds is known to bind to multiple receptors, potentially modulating their activity. This can lead to various biological effects, such as enzyme inhibition or alteration of cellular signaling pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, possibly through the modulation of signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties by selectively inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .
  • Neuropharmacological Effects : There is emerging evidence that cyclopropyl-containing compounds may affect neurotransmitter systems, particularly serotonin receptors, suggesting potential applications in treating mood disorders .

Case Studies and Experimental Findings

StudyFindings
Anticancer Activity In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines by inducing apoptosis. The specific pathways involved are under investigation.
Anti-inflammatory Effects A study showed that related oxalamide derivatives reduced levels of pro-inflammatory cytokines in lipopolysaccharide-induced models, indicating potential therapeutic applications in inflammatory diseases .
Neuropharmacological Activity Research on similar compounds indicated selective agonism at the 5-HT2C receptor, leading to significant behavioral changes in animal models, suggesting utility in treating anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N1-cyclopropyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step reactions:

Intermediate preparation : React 5-methylthiophen-2-yl derivatives with methoxyethylamine to form the ethylamine intermediate.

Oxalamide linkage : Use oxalyl chloride to couple the cyclopropylamine and thiophene-ethylamine intermediates under inert conditions (e.g., dry THF, 0–5°C) .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.

  • Characterization : Confirm intermediates and final product via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .

Q. How is the molecular structure of this compound validated, and what techniques are critical for its characterization?

  • Key Techniques :

  • X-ray crystallography : Resolve 3D structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) .
  • Spectroscopy : NMR (assign methoxy, cyclopropyl, and thiophene protons), IR (amide C=O stretching at ~1650–1700 cm1^{-1}), and UV-Vis (thiophene π→π* transitions) .
  • Thermal Analysis : DSC/TGA to assess melting point and thermal stability .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s bioactivity and binding mechanisms?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The cyclopropyl group’s rigidity enhances binding affinity, while the methoxy group participates in hydrogen bonding .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to study conformational stability in biological membranes .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .

Q. How do structural modifications (e.g., substituent variations) influence its biological activity?

  • Case Studies :

  • Thiophene vs. Furan Replacement : Thiophene’s sulfur atom improves π-stacking in enzyme active sites compared to furan, as shown in IC50_{50} assays against COX-2 .
  • Methoxy Position : Para-methoxy on phenyl enhances metabolic stability (CYP450 resistance) versus ortho-substitution, per microsomal stability assays .
    • Experimental Design : Synthesize analogs, test in vitro (e.g., enzyme inhibition, cell viability), and correlate with computed electrostatic potential maps .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

  • Troubleshooting :

  • Low Yields : Optimize stoichiometry (e.g., 1.2 eq oxalyl chloride) and reaction time (monitor via TLC). Use Dean-Stark traps for azeotropic water removal in amidation .
  • Impurities : Implement orthogonal purification (e.g., preparative HPLC after column chromatography) .
    • Validation : Cross-check 1H^1H-NMR integration ratios and HRMS isotopic patterns to confirm purity ≥95% .

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